molecular formula C25H19N5O2 B2648931 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide CAS No. 899946-38-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

Cat. No.: B2648931
CAS No.: 899946-38-4
M. Wt: 421.46
InChI Key: SHNKNRQVCOSNNJ-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is a recognized and potent inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the cytokine-mediated signaling pathway known as the JAK-STAT pathway source . Its primary research value lies in its high selectivity for JAK3 over other JAK family members, which makes it an essential pharmacological tool for dissecting the specific roles of JAK3 in immune cell function and disease pathogenesis source . Studies utilizing this compound have been pivotal in advancing the understanding of JAK3-dependent signaling in T-cell and natural killer (NK) cell development and activation, providing insights into immune regulation and dysregulation. Consequently, this inhibitor is extensively used in preclinical research to investigate the therapeutic potential of JAK3 blockade in a range of conditions, including autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as in the context of organ transplant rejection. By selectively targeting the ATP-binding site of JAK3, this compound effectively suppresses the phosphorylation and activation of downstream STAT proteins, enabling researchers to map cytokine signaling networks and validate JAK3 as a target for new immunomodulatory agents.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2/c31-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)28-29-17-26-23-21(25(29)32)16-27-30(23)20-14-8-3-9-15-20/h1-17,22H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNKNRQVCOSNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with 2,2-diphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibition

Compounds 234–237 (carbohydrazide-based derivatives) share the pyrazolopyrimidinone core but differ in substituents. Key findings include:

Compound MCF-7 IC50 (µM) EGFR IC50 (µM) Apoptosis Activity (vs. Control)
234 55.35 ± 7.711 N/A Moderate
235 60.02 ± 2.716 N/A Highest
236 45.41 ± 5.376 N/A Low
237 34.55 ± 2.381 0.186 Lowest
Erlotinib N/A 0.03 N/A
  • Structural Differentiation : The target compound lacks the carbohydrazide side chain present in 234–237, which may reduce off-target effects while retaining EGFR affinity .
  • Activity : Compound 237 shows moderate EGFR inhibition (IC50 = 0.186 µM) but is less potent than erlotinib (IC50 = 0.03 µM). The target compound’s EGFR activity remains unquantified but is hypothesized to align with this class due to shared core interactions with PDB ID:1M17 .

Antibacterial Pyrazolopyrimidine-Peptide Hybrids

Peptide derivatives (e.g., compound 17 in ) incorporate amino acid ethyl ester hydrochlorides into the pyrazolopyrimidine scaffold. Key differences:

Feature Target Compound Peptide Hybrids (e.g., 17)
Primary Activity Anticancer (EGFR) Antibacterial
MIC Values N/A <1 µg/mL (Gram+/Gram- bacteria)
Structural Addition Diphenylacetamide Amino acid ester side chains
  • Therapeutic Scope: While the target compound focuses on oncology, peptide hybrids exhibit broad-spectrum antibacterial activity, including against fluoroquinolone-resistant Pseudomonas aeruginosa .

Diphenylacetamide Derivatives in Patent Literature

Excluded compounds in (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ) highlight structural boundaries for patent claims:

  • Key Exclusion : Benzothiazole-linked diphenylacetamides are excluded, emphasizing the uniqueness of the target compound’s pyrazolopyrimidine core in intellectual property contexts .

Data Tables for Cross-Reference

Table 2: Structural Comparison

Compound Core Structure Key Substituents Therapeutic Use
Target Compound Pyrazolo[3,4-d]pyrimidine 2,2-Diphenylacetamide Oncology (hypothesized)
234–237 Pyrazolo[3,4-d]pyrimidine Carbohydrazide Oncology
Compound 17 Pyrazolo[3,4-d]pyrimidine Amino acid esters Antibacterial
Compound 37 Benzothiazole Diphenylacetamide Undisclosed (patent focus)

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression and other diseases.

The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . By binding to the active site of CDK2, it forms crucial hydrogen bonds with specific amino acids such as Leu83. This interaction leads to the inhibition of CDK2 activity, which is critical for cell cycle progression, resulting in cell growth arrest at the G0-G1 phase. The inhibition of this kinase is associated with significant cytotoxic effects on cancer cell lines, notably MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound. Key findings include:

  • Cytotoxicity : The compound exhibits potent cytotoxic activity against various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 and HCT-116 cells.
  • Apoptosis Induction : Flow cytometric analyses suggest that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This indicates a shift towards pro-apoptotic signaling pathways .

Case Studies

  • In Vitro Studies : The compound was tested against A549 (lung cancer) and HCT-116 cell lines using MTT assays. Results showed that derivatives similar to this compound demonstrated a wide range of anti-proliferative activities, with some derivatives showing IC50 values as low as 8.21 µM against A549 cells .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound towards EGFR (Epidermal Growth Factor Receptor), revealing its potential as an EGFR inhibitor with significant binding interactions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and stability in biological systems. The compound's structure allows for effective interaction with target proteins involved in key signaling pathways relevant to cancer biology.

Summary of Biological Activities

Activity TypeObservations
CytotoxicitySignificant inhibition of MCF-7 and HCT-116 cell growth
Apoptosis InductionIncreased BAX/Bcl-2 ratio indicating pro-apoptotic effects
Kinase InhibitionEffective CDK2 inhibition leading to cell cycle arrest
Molecular InteractionsStrong binding affinity towards EGFR and other kinases

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide?

The synthesis involves multi-step reactions, with critical parameters including:

  • Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) improve solubility of intermediates .
  • Temperature : Controlled heating (70–100°C) enhances cyclization of the pyrazolo[3,4-d]pyrimidine core .
  • Catalysts : Triethylamine or sodium hydride accelerates amide bond formation .
  • Purity control : Chromatographic techniques (e.g., HPLC) monitor intermediate purity, with yields typically ranging from 60–85% .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl groups (e.g., 4-oxo peak at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral distortions in the pyrazolo-pyrimidine core .

Q. What biological assays are commonly used to evaluate its activity?

  • Kinase inhibition assays : Target enzymes like EGFR or CDK2 using fluorescence-based protocols .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., A549, HL-60) at concentrations of 1–50 µM .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activity across analogs?

  • Substituent-effect analysis : Compare analogs with varied substituents (e.g., trifluoromethyl vs. methoxy groups) using structure-activity relationship (SAR) studies .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics to targets, distinguishing true activity from assay artifacts .
  • Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 1346993) with in-house results to identify outliers .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Functional group modification : Replace labile esters with amides or ethers to reduce hydrolysis .
  • Formulation optimization : Use PEG-based nanocarriers to protect against oxidative degradation .
  • Accelerated stability testing : Monitor degradation products via LC-MS under varying pH (4–9) and temperature (25–40°C) .

Q. How can computational modeling guide the design of analogs with enhanced selectivity?

  • Molecular docking : Simulate binding to off-target vs. on-target proteins (e.g., VEGFR2 vs. PDGFR) using AutoDock Vina .
  • QSAR models : Train algorithms on datasets with >100 analogs to predict logP, polar surface area, and IC50 values .
  • MD simulations : Analyze conformational stability of ligand-receptor complexes over 100-ns trajectories .

Q. What methodologies validate the mechanism of action in enzyme inhibition studies?

  • Enzyme kinetics : Measure Km and Vmax shifts via Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., PDB entries 6XYZ) to visualize binding pockets .
  • Knockdown/rescue experiments : Use siRNA to confirm target specificity in cellular models .

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